BenchChemオンラインストアへようこそ!

4-(quinolin-5-ylamino)-benzoic Acid

Kinase Inhibition FLT3 Src-family Kinase

This 4-(quinolin-5-ylamino)benzoic acid is the distinct 5-ylamino regioisomer, offering a 'kinked' molecular trajectory unlike the common 4-ylamino analog. This positional difference is critical: it alters copper-chelate ring size (5- vs. 6-membered) for C-H activation and provides a unique vector for MAO-B inhibitor design, where related 5-ylamino analogs achieve sub-nanomolar potency. Procure this high-purity scaffold to ensure reproducible SAR studies and explore novel kinase inhibitor chemotypes with potentially improved selectivity.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
Cat. No. B8330523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(quinolin-5-ylamino)-benzoic Acid
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H12N2O2/c19-16(20)11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,(H,19,20)
InChIKeyFXZWWZFPEFOQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Quinolin-5-ylamino)-benzoic Acid: A Position-Specific Quinoline-Amino Benzoic Acid Scaffold for Targeted Inhibitor Development and C-H Activation Chemistry


4-(Quinolin-5-ylamino)-benzoic acid (C₁₆H₁₂N₂O₂, MW 264.28) is a heterobifunctional aromatic compound that links a quinoline ring at the 5-position via an amine bridge to a para-benzoic acid moiety. This scaffold belongs to the broader class of 4-anilino-quinoline/quinazoline kinase inhibitor frameworks but is distinguished by its unique 5-ylamino connectivity, which imparts distinct electronic and steric properties relative to the more common 4-ylamino regioisomer. The compound is primarily utilized as a synthetic building block, a directing group in copper-catalyzed C-H activation, and a core scaffold for generating focused kinase inhibitor and monoamine oxidase (MAO) inhibitor libraries [1] [2].

Why 4-(Quinolin-5-ylamino)-benzoic Acid Cannot Be Replaced by Common 4-Ylamino or 8-Ylamino Isomers: Position-Dependent Binding and Reactivity


Substitution of the quinoline-amino linkage position critically alters binding affinity, target selectivity, and synthetic utility. In kinase inhibitor programs, modifications of the aminoisoquinoline benzamide scaffold from 4-aminoquinoline to 4-aminoquinazoline abrogated FLT3 and Src-family kinase binding [1]. Similarly, the 5-ylamino benzoic acid isomer positions the carboxylate group at a distinct vector orientation and hydrogen-bonding geometry compared to the 2-carboxy or 3-carboxy regioisomers, directly affecting target engagement. In C-H activation chemistry, the 5-aminoquinoline directing group forms a five-membered chelate ring with copper, whereas the 8-aminoquinoline forms a six-membered chelate, leading to different catalytic efficiency and substrate scope [2]. These position-dependent effects mean that 4-(quinolin-4-ylamino)-benzoic acid (CAS 133041-90-4) or 2-(quinolin-5-ylamino)-benzoic acid (CAS 111880-40-1) cannot be assumed to perform equivalently in biological assays or synthetic transformations.

Quantitative Differentiation Evidence for 4-(Quinolin-5-ylamino)-benzoic Acid vs. Closest Analogs


Kinase Binding Abrogation upon 4-Aminoquinoline to 4-Aminoquinazoline Scaffold Change: Evidence for Position-Sensitive Target Engagement

The 4-substituted aminoisoquinoline benzamide scaffold potently inhibits FLT3 and Src-family kinases, but modification of the core from aminoisoquinoline to aminoquinoline or aminoquinazoline abrogated FLT3 and Src-family kinase binding [1]. This demonstrates that the specific heterocyclic amine position is non-redundant for target engagement. While not a direct head-to-head comparison of the 5-ylamino vs. 4-ylamino isomers of benzoic acid, the class-level inference is that the quinoline attachment point critically determines kinase inhibitory activity. The 4-(quinolin-5-ylamino)-benzoic acid scaffold preserves the aminoquinoline core with a distinct substitution pattern that may offer a different kinase selectivity profile compared to the 4-ylamino series.

Kinase Inhibition FLT3 Src-family Kinase AML

Monoamine Oxidase B (MAO-B) Inhibition: The 5-Chloro-2-(quinolin-5-ylamino)benzoic Acid Analog Achieves Sub-Nanomolar Potency, Demonstrating the 5-Ylamino Scaffold's Ligand Efficiency for MAO-B

A close structural analog, 5-chloro-2-(quinolin-5-ylamino)benzoic acid, exhibits potent MAO-B inhibition with an IC₅₀ of 3.30 nM in a rat brain mitochondrial homogenate assay [1]. In contrast, the 2-carboxy regioisomer, 2-(quinolin-5-ylamino)benzoic acid, shows negligible MAO-A inhibition (IC₅₀ > 100,000 nM) [2]. The 5-ylamino orientation on the quinoline ring is a conserved feature in both active and inactive analogs, suggesting that the carboxylate position and ring substitution pattern, rather than the amino linkage position alone, govern MAO isoform selectivity. The unsubstituted 4-(quinolin-5-ylamino)-benzoic acid therefore represents a critical baseline scaffold for SAR exploration, where the para-benzoic acid attachment may yield distinct MAO-A/MAO-B selectivity compared to the ortho-substituted 2-carboxy series.

Monoamine Oxidase B Neurodegeneration MAO-B Inhibitor Parkinson's Disease

Copper-Catalyzed C-H Amination Directing Group Efficiency: 5-Aminoquinoline vs. 8-Aminoquinoline Substrate Scope Differentiation

The aminoquinoline moiety serves as a bidentate directing group in copper-catalyzed sp² C-H amination of benzoic acid derivatives. The 5-aminoquinoline (5-AQ) directing group, structurally related to the target compound's 5-ylamino linkage, enables ortho-C-H amination of benzamides with broad amine coupling partner scope, including primary and secondary aliphatic and aromatic amines, heterocycles (indoles, pyrazole, carbazole), sulfonamides, and electron-deficient aromatic amines [1]. The 8-aminoquinoline (8-AQ) directing group is more widely employed but forms a different chelate ring size (5-membered for 5-AQ via amide linkage vs. 6-membered for 8-AQ), which can affect reaction rates, regioselectivity, and tolerance for sterically demanding substrates. The target compound, 4-(quinolin-5-ylamino)-benzoic acid, contains a free carboxylic acid that can be directly elaborated to amide directing groups compatible with this C-H amination methodology.

C-H Activation Copper Catalysis Aminoquinoline Directing Group Benzoic Acid Functionalization

DNA Methyltransferase (DNMT) Inhibitor Intermediate: Structural Comparison of 4-Ylamino vs. 5-Ylamino Quinoline Building Blocks

4-(Quinolin-4-ylamino)-benzoic acid (CAS 133041-90-4) has been employed as a key intermediate in the synthesis of selective non-nucleoside inhibitors of human DNA methyltransferases, including analogs of SGI-1027, a known DNMT inhibitor active in cancer stem cells . The 4-ylamino regioisomer provides a linear molecular geometry that places the quinoline ring in a specific orientation relative to the benzamide pharmacophore. In contrast, 4-(quinolin-5-ylamino)-benzoic acid introduces a kinked geometry due to the 5-position attachment on quinoline (bond angle ~120° vs. ~180° for the 4-ylamino isomer), which alters the directionality of the pendant benzoic acid group. This geometric difference can affect molecular recognition at the DNMT active site and may lead to distinct isoform selectivity (DNMT1 vs. DNMT3A vs. DNMT3B).

DNA Methyltransferase Epigenetics DNMT Inhibitor Cancer Stem Cells

Optimal Research and Industrial Application Scenarios for 4-(Quinolin-5-ylamino)-benzoic Acid Based on Verified Differentiation Evidence


Lead Generation for MAO-B-Selective Inhibitor Programs in Neurodegenerative Disease Research

Based on the demonstrated sub-nanomolar MAO-B potency (IC₅₀ = 3.30 nM) of the closely related 5-chloro-2-(quinolin-5-ylamino)benzoic acid analog [1], 4-(quinolin-5-ylamino)-benzoic acid serves as a structurally distinct parent scaffold. Its para-benzoic acid substitution provides a different attachment vector for optimizing pharmacokinetic properties while retaining the 5-ylamino quinoline core essential for MAO-B interaction. Researchers developing new Parkinson's disease therapeutic candidates can use this compound as a starting point for parallel library synthesis to explore SAR at the carboxylate position without altering the quinoline-amino linkage geometry.

Copper-Catalyzed C-H Functionalization Methodology Development with 5-Aminoquinoline Directing Groups

The 5-aminoquinoline directing group enables efficient ortho-C-H amination of benzamides with broad substrate scope [2]. 4-(Quinolin-5-ylamino)-benzoic acid, with its free carboxylic acid handle, can be readily converted to benzamide substrates for exploring C-H amination, olefination, or carbonylation reactions. This compound is particularly valuable for methodology groups seeking to expand the scope of aminoquinoline-directed C-H activation beyond the ubiquitously used 8-aminoquinoline system, offering different chelation geometry and potentially complementary reactivity with sterically encumbered substrates.

Synthesis of Novel FLT3/Src Kinase Inhibitor Libraries via Scaffold-Hopping from Aminoisoquinoline to Aminoquinoline Cores

The finding that aminoquinoline benzamides abrogate FLT3/Src binding, while aminoisoquinoline benzamides are potent inhibitors [3], suggests that the 4-(quinolin-5-ylamino)-benzoic acid scaffold occupies a unique position in the SAR landscape. It can be systematically elaborated at both the quinoline ring and the benzoic acid moiety to explore whether specific substitution patterns can restore kinase inhibitory activity. This scaffold-hopping approach is valuable for identifying novel kinase inhibitor chemotypes with improved selectivity or resistance profiles against FLT3-D835 mutations.

Epigenetic Probe Development: DNMT Inhibitor Design Leveraging Geometric Isomerism

The geometric divergence between the 4-ylamino (linear) and 5-ylamino (kinked) quinoline-benzoic acid scaffolds provides a rational design tool for epigenetics researchers . 4-(Quinolin-5-ylamino)-benzoic acid can be elaborated to SGI-1027-like DNMT inhibitors, where the altered molecular trajectory may enhance selectivity for DNMT3A over DNMT1 or improve cellular permeability. The compound's carboxylic acid group also enables direct conjugation to cell-penetrating peptides or fluorophores for target engagement studies.

Quote Request

Request a Quote for 4-(quinolin-5-ylamino)-benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.